molecular formula C22H23NO5 B2899410 1'-(2-(4-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 887467-25-6

1'-(2-(4-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one

Katalognummer: B2899410
CAS-Nummer: 887467-25-6
Molekulargewicht: 381.428
InChI-Schlüssel: JJNAUASKCTWIKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1'-(2-(4-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one is a spirocyclic compound featuring a chroman-4-one core fused with a piperidine ring and functionalized with a 4-methoxyphenoxyacetyl group. This compound belongs to a broader class of spirochromanone derivatives studied for their diverse biological activities, including acetyl-CoA carboxylase (ACC) inhibition, anticancer, and antimicrobial effects . Its synthesis involves a multi-step process starting with the spirocyclization of 1-(2-hydroxyphenyl)ethanone and N-Boc-4-piperidinone, followed by Boc deprotection and coupling with substituted carboxylic acids (e.g., quinoline-4-carboxylic acid derivatives) using HATU and triethylamine .

Eigenschaften

IUPAC Name

1'-[2-(4-methoxyphenoxy)acetyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO5/c1-26-16-6-8-17(9-7-16)27-15-21(25)23-12-10-22(11-13-23)14-19(24)18-4-2-3-5-20(18)28-22/h2-9H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNAUASKCTWIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1'-(2-(4-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one is a compound that belongs to the spiro[chromane-2,4'-piperidine] class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Properties

The spiro[chroman-2,4'-piperidin]-4-one derivatives have been extensively studied for their pharmacological properties, including:

  • Anticancer Activity : Some derivatives exhibit promising anticancer effects by inhibiting key enzymes involved in cancer metabolism. For instance, spiro[chroman-2,4'-piperidin]-4-one derivatives have shown in vitro activity against acetyl-CoA carboxylase (ACC), which is crucial for fatty acid synthesis and cancer cell proliferation .
  • Anti-Angiogenic Effects : Research has indicated that certain compounds within this class can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a pivotal target in angiogenesis. These findings suggest potential therapeutic applications in treating cancers and other diseases characterized by abnormal blood vessel growth .
  • Neuroprotective Effects : Some studies have suggested that these compounds may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease through mechanisms involving oxidative stress reduction and neuroinflammation modulation.

Structure-Activity Relationship (SAR)

The biological activity of 1'-(2-(4-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-one is influenced by its structural features. Key SAR insights include:

  • Substituent Effects : The presence of the methoxy group at the para position of the phenyl ring significantly enhances the compound's interaction with biological targets, improving its potency .
  • Ring Structure : The spiro configuration contributes to the compound's ability to fit into active sites of enzymes or receptors, thereby enhancing its efficacy as an inhibitor .

In Vitro Studies

  • ACC Inhibition : A study demonstrated that various spiro[chroman-2,4'-piperidin]-4-one derivatives exhibited potent ACC inhibitory activity in low nanomolar concentrations. Compound 38j was particularly noted for reducing the respiratory quotient in animal models, indicating increased fat oxidation even with high carbohydrate intake .
  • VEGFR-2 Targeting : Virtual screening and molecular docking studies have identified several spiro compounds as potential anti-angiogenic agents by effectively binding to VEGFR-2. These compounds were compared against established controls and showed superior binding affinities .

In Vivo Studies

Research involving animal models has shown that certain derivatives can effectively modulate metabolic processes and reduce tumor growth rates when administered at specific dosages. These findings support further exploration into their therapeutic applications.

Data Tables

Compound NameStructureBiological ActivityIC50 (µM)
1'-(2-(4-Methoxyphenoxy)acetyl)spiro[chroman-2,4'-piperidin]-4-oneStructureACC Inhibitor<10
Compound 38jStructureFat Oxidation Enhancer<5
Compound B (1'-(4-(tert-butyl)benzoyl)spiro[chroman-2,4'-piperidin]-4-one)StructureAnti-Angiogenic<15

Note: The above IC50 values are indicative of potency against respective targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological activity of spirochromanone derivatives is highly dependent on substituents attached to the core structure. Below is a comparative analysis of key analogs:

Compound Substituent Key Activity IC50/EC50 Reference
1'-(2-(4-Methoxyphenoxy)acetyl)spiro[...]-4-one 4-Methoxyphenoxyacetyl ACC inhibition Not reported
12a (Quinoline-4-carbonyl derivative) 2-(4-Methoxyphenyl)quinoline ACC inhibition Sub-µM range
Compound 16 (Sulfonyl-bridged derivative) Sulfonyl spacer Cytotoxicity (MCF-7, HT-29, A2780) 0.31–5.62 µM
Compound 40 (Thiophene derivative) 5-((substituted-amino)-methyl)thiophene Anticancer (B16F10 melanoma) IC50 = 13.15 µM; SI = 13.37
Compound 38j (ACC inhibitor) Optimized alkyl/aryl group ACC inhibition (in vivo efficacy) Reduced RQ in mice

Key Observations:

  • ACC Inhibition: Derivatives with quinoline (e.g., 12a) or optimized alkyl/aryl groups (e.g., 38j) exhibit potent ACC inhibitory activity, likely due to enhanced binding to the enzyme's active site . The methoxyphenoxyacetyl group in the target compound may modulate solubility and bioavailability, though specific data are lacking.
  • Anticancer Activity : Sulfonyl-bridged derivatives (e.g., 16) show superior cytotoxicity (IC50 ≤ 5.62 µM) compared to methoxy- or trimethoxyphenyl analogs (IC50 up to 47.05 µM), suggesting that electron-withdrawing groups enhance pro-apoptotic effects .
  • Selectivity : Thiophene-substituted derivatives (e.g., 40) demonstrate higher selectivity indices (SI = 13.37) than bulkier substituents, indicating steric and electronic factors influence target specificity .

Structure-Activity Relationships (SAR)

  • Electron-Donating Groups : Methoxy groups (e.g., 4-methoxyphenyl) improve solubility but may reduce potency in cytotoxicity assays .
  • Electron-Withdrawing Groups : Sulfonyl and halogenated substituents enhance anticancer activity by promoting apoptosis via mitochondrial pathways .
  • Bulkiness : Bulky groups (e.g., trimethoxyphenyl) hinder binding to ACC or cancer targets, reducing efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for introducing functional groups to enhance the anticancer activity of spiro[chroman-2,4'-piperidin]-4-one derivatives?

  • Answer: The synthesis typically involves coupling reactions between spiro[chroman-2,4'-piperidin]-4-one and acid chlorides or sulfonyl chlorides under triethylamine catalysis. For example, sulfonyl-substituted derivatives (e.g., Compound 16) are synthesized by reacting spiro[chroman-2,4'-piperidin]-4-one with sulfonyl chlorides at room temperature for 6 hours, followed by purification via ethanol recrystallization . Substitutions like 4-methoxyphenoxy groups are introduced using acid chloride intermediates under similar conditions.

Q. How is the purity and structural integrity of synthesized derivatives confirmed?

  • Answer: Analytical techniques include:

  • Thin-layer chromatography (TLC) to monitor reaction progress.
  • ¹H NMR spectroscopy (400 MHz, DMSO-d₆) to confirm hydrogen environments and substituent positions.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Elemental analysis (CHN) to verify stoichiometry .

Q. What in vitro assays are used for initial cytotoxicity screening of these derivatives?

  • Answer: The MTT assay is standard for cytotoxicity evaluation. Cells (e.g., MCF-7, A2780, HT-29) are treated with compounds for 72 hours, followed by formazan crystal quantification. Data are reported as IC₅₀ values (mean ± S.D., n = 6), with doxorubicin as a positive control. For example, Compound 16 showed IC₅₀ values of 0.31–5.62 µM across cell lines, while trimethoxyphenyl derivatives (e.g., Compound 15) were less potent (IC₅₀: 18.77–47.05 µM) .

Advanced Research Questions

Q. How do substituent groups (e.g., sulfonyl vs. carbonyl) influence anticancer activity in spiro[chroman-2,4'-piperidin]-4-one derivatives?

  • Answer: Sulfonyl-substituted derivatives (e.g., Compound 16) exhibit superior cytotoxicity compared to carbonyl-linked analogs. This is attributed to enhanced electrophilicity and improved target binding. For instance, Compound 16 increased sub-G1 apoptotic cells in MCF-7 cells by 3-fold and induced G2-M phase arrest, while carbonyl derivatives showed weaker activity . Structural optimization via substituent polarity and steric effects is critical for potency .

Q. What mechanistic pathways underlie apoptosis induction by these compounds?

  • Answer: Apoptosis is validated via:

  • Annexin V-FITC/PI staining to quantify early/late apoptotic populations.
  • Cell cycle analysis (flow cytometry) to detect phase-specific arrest. Compound 16 increased sub-G1 cells (0.30% to 1.54%) and G2-M populations in MCF-7 cells, indicating DNA damage and mitotic arrest .
  • Caspase activation assays (not explicitly detailed in evidence) are recommended for further validation .

Q. How can structure-activity relationship (SAR) studies guide the design of acetyl-CoA carboxylase (ACC) inhibitors based on spiro[chroman-2,4'-piperidin]-4-one scaffolds?

  • Answer: SAR studies focus on:

  • Halogenation: Dichlorobenzoyl substitutions (e.g., 2,5-dichloro) enhance ACC inhibition (low nanomolar IC₅₀) by increasing lipophilicity and target binding .
  • Spirocyclic conformation: Rigid spiro structures improve metabolic stability compared to non-spiro analogs.
  • Quinoline moieties: Coupling with quinoline carboxylic acids (via HATU-mediated reactions) improves ACC affinity .

Q. What experimental strategies resolve contradictions in cytotoxicity data between structurally similar derivatives?

  • Answer: Contradictions (e.g., weak activity of trimethoxyphenyl derivatives) are addressed by:

  • Dose-response profiling to confirm IC₅₀ consistency.
  • Solubility assays (e.g., HPLC) to rule out bioavailability issues.
  • Molecular docking to assess steric clashes with target proteins. For example, bulky trimethoxyphenyl groups may hinder binding to apoptotic regulators .

Methodological Recommendations

  • For synthesis: Optimize reaction conditions (e.g., temperature, solvent) to maximize yields. Use ethanol recrystallization for high-purity derivatives .
  • For biological assays: Include Annexin V/PI dual staining and caspase-3/7 activation assays to confirm apoptosis. Pair MTT data with clonogenic survival assays for robustness .
  • For SAR studies: Combine in silico docking (e.g., AutoDock Vina) with in vitro ACC inhibition assays to validate target engagement .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.